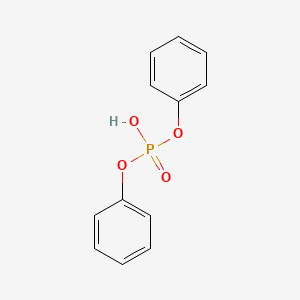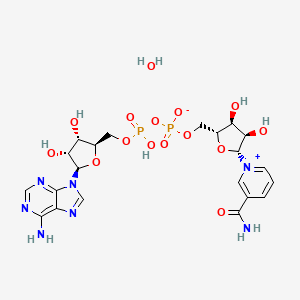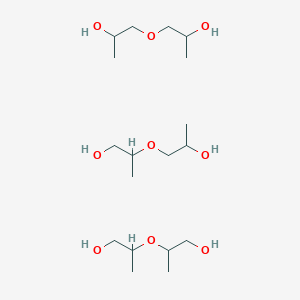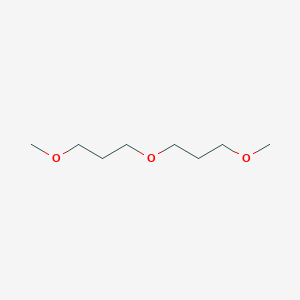
Terbium(III)-DPM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III)-DPM, also known as Terbium(III) dipivaloylmethane, is a coordination compound where terbium is complexed with dipivaloylmethane ligands. Terbium is a rare earth element, part of the lanthanide series, and is known for its unique luminescent properties. The compound is of significant interest due to its applications in various fields, including materials science, chemistry, and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terbium(III)-DPM typically involves the reaction of terbium chloride (TbCl₃) with dipivaloylmethane (DPM) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as: [ \text{TbCl}_3 + 3 \text{DPM} + 3 \text{NaOH} \rightarrow \text{Tb(DPM)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature control, mixing, and purification ensures consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where terbium is oxidized to a higher oxidation state, such as terbium(IV).
Reduction: The compound can also be reduced back to terbium(III) from higher oxidation states.
Substitution: Ligand substitution reactions can occur where the DPM ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like ozone or electrochemical methods can be used to oxidize terbium(III) to terbium(IV).
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used to reduce terbium(IV) back to terbium(III).
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products:
Oxidation: Terbium(IV) compounds.
Reduction: Terbium(III) compounds.
Substitution: New terbium complexes with different ligands.
Applications De Recherche Scientifique
Terbium(III)-DPM has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the development of advanced materials for electronics.
Mécanisme D'action
The luminescent properties of Terbium(III)-DPM are primarily due to the electronic transitions within the terbium ion. When excited by ultraviolet light, the terbium ion undergoes electronic transitions that result in the emission of visible light, typically in the green region of the spectrum. The dipivaloylmethane ligands help to stabilize the terbium ion and enhance its luminescent properties by providing a suitable coordination environment.
Comparaison Avec Des Composés Similaires
- Terbium(III) chloride (TbCl₃)
- Terbium(III) oxide (Tb₂O₃)
- Terbium(III) nitrate (Tb(NO₃)₃)
Comparison:
- Luminescence: Terbium(III)-DPM exhibits stronger luminescence compared to simple terbium salts due to the stabilizing effect of the DPM ligands.
- Stability: The coordination with DPM ligands enhances the stability of the terbium ion in various environments.
- Applications: While terbium salts are used in various applications, this compound is particularly valuable in applications requiring strong luminescence and stability, such as in bioimaging and advanced materials.
Propriétés
IUPAC Name |
terbium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHJYGCYOFNGW-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Tb+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Tb+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Tb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B7801615.png)













